1-cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea
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Overview
Description
1-Cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea is a complex organic compound with a fascinating structure. Let’s break it down:
Cyclohexyl ring: The cyclohexyl group forms a six-membered carbon ring.
3-Methyl group: A methyl group (CH₃) is attached at position 3 of the cyclohexyl ring.
Thiourea moiety: The compound contains a thiourea functional group (NH-C(S)-NH₂) attached to the cyclohexyl ring.
Pyrimidine ring: The pyrimidine ring (a heterocyclic compound) is connected to the thiourea group.
Chemical Reactions Analysis
1-Cyclohexyl-1-(3-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Medicine: It might exhibit pharmacological properties due to its unique structure. Further research is needed to explore its potential as a drug candidate.
Chemistry: Researchers could use it as a building block for designing new compounds.
Industry: Its properties may find applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Investigating its interactions with molecular targets and pathways would be crucial for understanding its biological activity.
Properties
Molecular Formula |
C23H31N5O3S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-cyclohexyl-1-[3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]propyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H31N5O3S/c1-26-20(29)19(21(30)27(2)23(26)31)16-24-14-9-15-28(18-12-7-4-8-13-18)22(32)25-17-10-5-3-6-11-17/h3,5-6,10-11,16,18,29H,4,7-9,12-15H2,1-2H3,(H,25,32) |
InChI Key |
SKGPKNGLMLUJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCCN(C2CCCCC2)C(=S)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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